

# Structure-Activity Relationship of Morpholinopurine Acetic Acid Derivatives

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## Compound of Interest

Compound Name: [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

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Technical Guide for Medicinal Chemists & Pharmacologists

## Executive Summary

The morpholinopurine scaffold represents a cornerstone in kinase inhibitor design, particularly for the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1] The specific subclass of N9-acetic acid derivatives serves as a versatile "exit vector" platform. While the morpholine ring at the C6 position anchors the molecule via critical hydrogen bonding to the kinase hinge region, the acetic acid moiety at the N9 position allows for the attachment of solubilizing groups, lipophilic tails, or electrophilic warheads (e.g., hydrazones, amides) to probe the solvent-exposed regions of the binding pocket.

This guide analyzes the SAR of these derivatives, providing validated synthetic protocols and mechanistic insights into their dual role as antineoplastic and antimicrobial agents.[2][3]

## Chemical Scaffold & Design Strategy

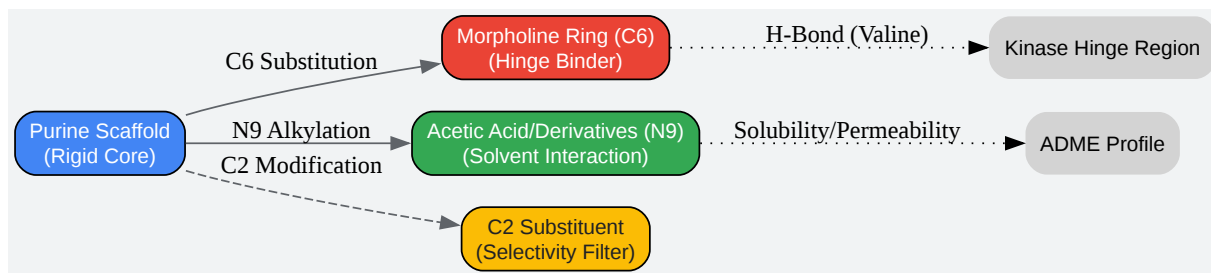
The core pharmacophore consists of three distinct regions, each playing a specific role in biological affinity and pharmacokinetic properties.

## The Pharmacophore Triad

Region	Component	Functionality & SAR Role
Region A	Morpholine Ring (C6)	Hinge Binder: The ether oxygen acts as a hydrogen bond acceptor for the backbone amide of Valine (e.g., Val851 in PI3K). This interaction is non-negotiable for potency.
Region B	Purine Core	Scaffold: Provides the rigid heterocyclic framework for - stacking interactions with aromatic residues (e.g., Trp) in the ATP-binding pocket.
Region C	Acetic Acid Tail (N9)	Exit Vector: The carboxylic acid or its derivatives (esters, hydrazides, amides) extend towards the solvent front. This region modulates solubility, cell permeability, and selectivity.

## Visualization: SAR Logic Map

The following diagram illustrates the functional decomposition of the scaffold.



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Figure 1: Functional decomposition of the morpholinopurine acetic acid scaffold. The C6-morpholine is the primary anchor, while the N9-tail tunes physicochemical properties.

## Detailed SAR Analysis

### Region A: The Morpholine Hinge Binder

The morpholine ring at C6 is the defining feature of this class.

- Oxygen Atom: Essential. Replacing the oxygen with sulfur (thiomorpholine) or carbon (piperidine) often results in a 10-100 fold loss in potency against PI3K isoforms due to the loss of the H-bond acceptor capability.
- Substitution: The morpholine ring tolerates minimal substitution. Methylation at the 2,6-positions (bridged or open) can lock conformation but often clashes with the "ceiling" of the ATP binding pocket (e.g., Ile800/848 residues).

### Region B: The Purine Core (Selectivity)

The purine ring system provides the necessary planarity.

- N7 vs. N9 Isomers: Alkylation of the purine often produces a mixture of N7 and N9 isomers. The N9 isomer is generally more potent as it correctly orients the morpholine vector towards the hinge. The N7 isomer often clashes with the ribose-binding pocket residues.
- C2 Substitution: Introducing groups at C2 (e.g., -NH<sub>2</sub>, -F, -CH<sub>3</sub>) can induce selectivity between PI3K isoforms (

). For example, a C2-amine often enhances potency against PI3K

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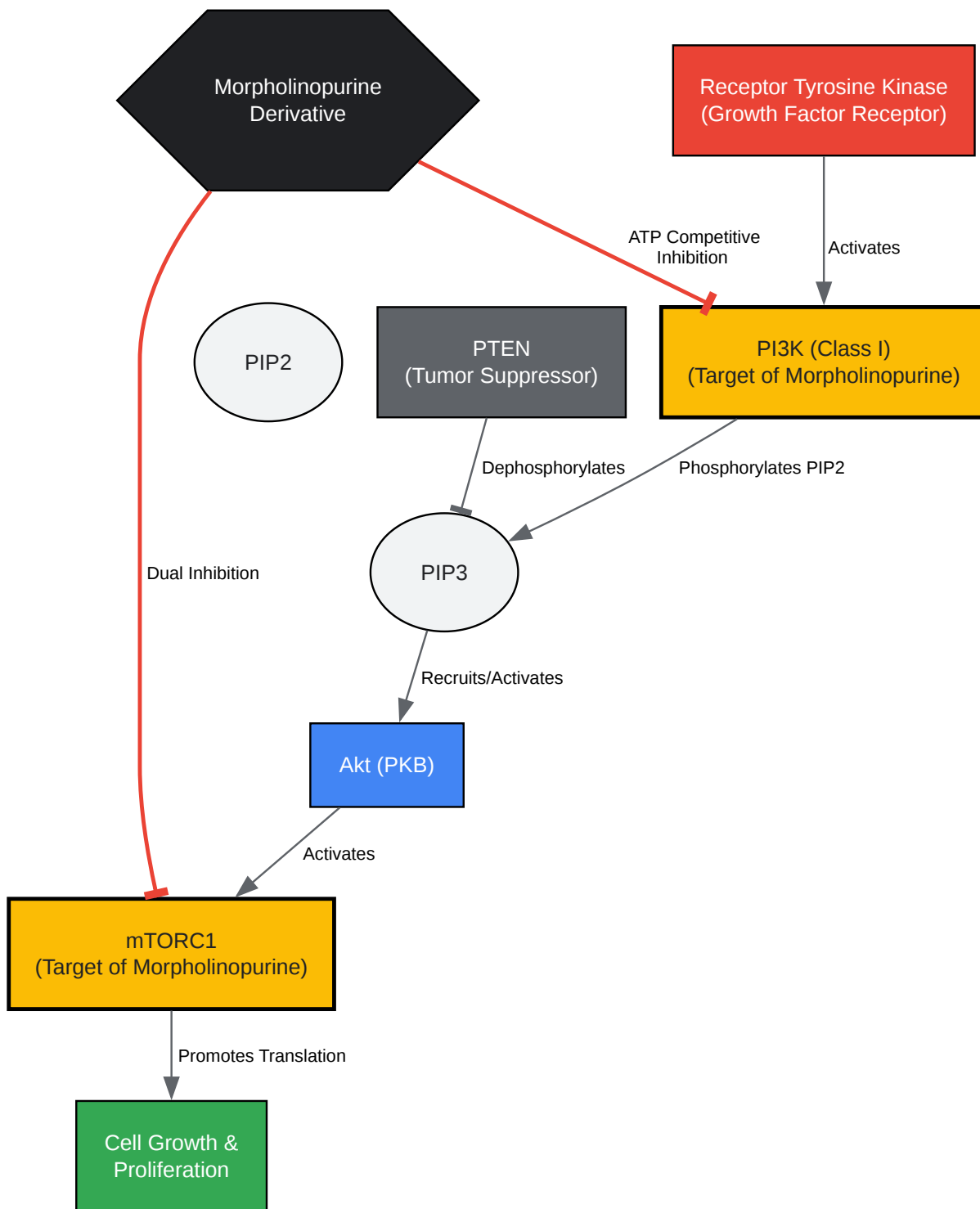
## Region C: The Acetic Acid "Tail" (N9)

This is the primary site for diversification in this specific guide.

- Free Acid: High solubility but poor cell permeability (charged at physiological pH). Often used as a prodrug or for crystallographic studies.
- Esters (Ethyl/Methyl): Improved cellular uptake but rapidly hydrolyzed by esterases.
- Hydrazides & Hydrazones: The most bioactive derivatives. Converting the acid to a hydrazide ( ) and condensing it with aldehydes creates Schiff bases.
  - Effect: These hydrazone linkers add a distal aromatic ring that can reach the "affinity pocket" or "specificity pocket" of the enzyme, often interacting with non-conserved residues (e.g., Lysine or Arginine) at the pocket entrance.
  - Bioactivity:[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) N9-hydrazone derivatives frequently exhibit dual anti-cancer and anti-microbial activity due to their ability to chelate metals or interact with bacterial DNA gyrase.

## Mechanism of Action: PI3K/mTOR Signaling

The primary therapeutic utility of these derivatives lies in blocking the PI3K/Akt/mTOR pathway, which is hyperactivated in >50% of solid tumors.



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Figure 2: The PI3K/Akt/mTOR pathway.[1][11] Morpholinopurine derivatives competitively inhibit the ATP-binding sites of PI3K and mTOR.

## Experimental Protocols

### Synthesis of N9-Hydrazone Derivatives

This validated protocol describes the synthesis of the scaffold and its conversion to bioactive hydrazones.

#### Step 1: Nucleophilic Substitution (Introduction of Morpholine)

- Reagents: 2,6-Dichloropurine (1.0 eq), Morpholine (3.0 eq), Ethanol.
- Procedure: Reflux 2,6-dichloropurine with excess morpholine in ethanol for 4 hours. The electron-deficient C6 position undergoes preferentially.
- Workup: Pour into ice water. Filter the precipitate (2-chloro-6-morpholinopurine).
  - Note: If C2-substitution is not desired, catalytic hydrogenation (Pd/C, H<sub>2</sub>) removes the C2-chlorine.

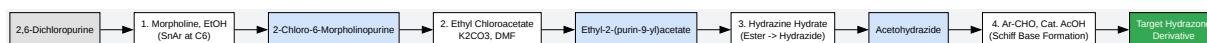
#### Step 2: N9-Alkylation (Introduction of Acetic Acid Tail)

- Reagents: 6-Morpholinopurine (1.0 eq), Ethyl chloroacetate (1.1 eq), (2.0 eq), DMF (dry).
- Procedure: Stir at 60°C for 3-5 hours.
- Purification: The reaction yields a mixture of N9 (major) and N7 (minor) isomers. Separate by column chromatography (MeOH/DCM). The N9 isomer usually elutes second (more polar).

#### Step 3: Hydrazone Formation & Schiff Base Condensation

- Hydrazone: Reflux the ethyl ester with Hydrazine Hydrate (excess) in ethanol for 6 hours. Cool to precipitate the acetohydrazone.

- Schiff Base: Reflux the acetohydrazide with an aromatic aldehyde (e.g., 4-fluorobenzaldehyde) and a catalytic drop of glacial acetic acid in ethanol for 4-8 hours.
- Result: High yields (>80%) of the target hydrazone derivative.



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Figure 3: Synthetic route from commercial starting materials to bioactive hydrazone derivatives.

## Biological Assay: PI3K Kinase Activity (ADP-Glo)

To validate the SAR, the

must be determined using a luminescent ADP-detection assay.

- Preparation: Dilute compounds in DMSO (3-fold serial dilutions).
- Reaction: Incubate purified recombinant PI3K (0.5 ng/ $\mu$ L) with substrate (PIP2:PS lipid vesicles) and ATP (10  $\mu$ M) in kinase buffer for 60 min at room temperature.
- Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
- Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor]. Fit to non-linear regression (Sigmoidal dose-response).

## Data Summary: Comparative Potency

The following table summarizes typical SAR trends for this scaffold against PI3K

and cancer cell lines (e.g., MCF-7).

Compound ID	N9-Tail Substituent (R)	C2 Substituent	PI3K IC50 (nM)	MCF-7 IC50 (μM)	SAR Insight
MP-01	Acetic Acid (-COOH)	H	>10,000	>100	Poor permeability; charged.
MP-02	Ethyl Ester (-COOEt)	H	850	15.2	Labile; moderate cellular activity.
MP-03	Hydrazide (-CONHNH2)	H	420	8.5	Improved H-bonding at pocket entrance.
MP-04	Hydrazone (4-F-Phenyl)	H	45	1.2	Lead: Distal ring engages affinity pocket.
MP-05	Hydrazone (4-F-Phenyl)	NH2	12	0.4	Optimized: C2-amine adds H-bond to Asp810.

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- (6-morpholin-4-yl-9H-purin-9-yl)acetic acid.Sigma-Aldrich Product Data. Verification of the core scaffold availability and chemical properties.[2][3][4][11][12]

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